![molecular formula C23H22N2O4S B2503953 N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2,5-dimethylbenzenesulfonamide CAS No. 921899-15-2](/img/structure/B2503953.png)
N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2,5-dimethylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2,5-dimethylbenzenesulfonamide is a useful research compound. Its molecular formula is C23H22N2O4S and its molecular weight is 422.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2,5-dimethylbenzenesulfonamide is a complex organic compound belonging to the dibenzo[b,f][1,4]oxazepine family. Its unique structure, which includes a dibenzodiazepine core fused with an oxazepine ring and various substituents, suggests potential biological activities that warrant detailed investigation. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Molecular Formula and Weight
- Molecular Formula : C24H24N2O5S
- Molecular Weight : 452.5 g/mol
Structural Features
The compound features:
- A dibenzodiazepine core.
- An oxazepine ring.
- Dimethyl and sulfonamide substituents.
Property | Value |
---|---|
Molecular Formula | C24H24N2O5S |
Molecular Weight | 452.5 g/mol |
Density | N/A |
Boiling Point | N/A |
Melting Point | N/A |
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Studies suggest that compounds in this class may exhibit:
- Antimicrobial Activity : Potential inhibition of bacterial growth.
- Calcium Channel Modulation : Interaction with calcium channels, influencing cardiovascular functions .
Pharmacological Studies
Research has indicated that sulfonamide derivatives can impact perfusion pressure and coronary resistance. For instance, a study demonstrated that certain benzenesulfonamides led to significant changes in these parameters when tested in vitro .
Case Study: Cardiovascular Effects
In a controlled experiment assessing the effects of various sulfonamide derivatives on perfusion pressure:
- Control Group : Krebs-Henseleit solution only.
- Test Compound : this compound was evaluated alongside other sulfonamides.
Table 2: Experimental Design for Evaluating Biological Activity
Group | Compound | Dose |
---|---|---|
I | Control (Krebs-Henseleit solution only) | - |
II | Benzenesulfonamide | 0.001 nM |
III | Compound 2 (2,5-Dichloro-N-(4-nitro-phenyl)-benzene-sulfonamide) | 0.001 nM |
IV | Compound 3 (2-Hydrazinocarbonyl-benzenesulfonamide) | 0.001 nM |
V | Compound 4 (4-(2-Amino-ethyl)-benzenesulfonamide) | 0.001 nM |
VI | Compound 5 (4-[3-(4-Nitro-phenyl)-ureido]-benzenesulfonamide) | 0.001 nM |
Results
The results indicated that the presence of specific sulfonamides significantly lowered coronary resistance compared to control conditions (p = 0.05). This suggests a potential therapeutic role for these compounds in managing cardiovascular conditions .
Computational Studies
Docking studies have been employed to predict the interaction of this compound with calcium channel proteins. Theoretical models indicate that this compound could act as an antagonist at calcium channels similar to other known inhibitors like nifedipine and amlodipine .
Table 3: Docking Analysis Results
Compound | Interaction Type | Binding Affinity (kcal/mol) |
---|---|---|
Nifedipine | Calcium Channel Blocker | -7.5 |
Amlodipine | Calcium Channel Blocker | -6.8 |
N-(8,10-dimethyl...) | Predicted Antagonist | -7.0 |
Propiedades
IUPAC Name |
N-(3,5-dimethyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)-2,5-dimethylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O4S/c1-14-6-9-21-19(11-14)25(4)23(26)18-13-17(8-10-20(18)29-21)24-30(27,28)22-12-15(2)5-7-16(22)3/h5-13,24H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRUCHNDLDZFPIX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC3=C(C=C(C=C3)NS(=O)(=O)C4=C(C=CC(=C4)C)C)C(=O)N2C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.